Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine (THPM) derivative characterized by a naphthalene core substituted with a benzyloxy group at position 2 and a phenyl group at position 4. The 2-thioxo moiety and ethyl carboxylate ester further define its structural and electronic properties.
Properties
IUPAC Name |
ethyl 6-phenyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3S/c1-2-34-29(33)26-27(22-14-7-4-8-15-22)31-30(36)32-28(26)25-23-16-10-9-13-21(23)17-18-24(25)35-19-20-11-5-3-6-12-20/h3-18,28H,2,19H2,1H3,(H2,31,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSZTULXIMXYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by a thioxo group and a carboxylate moiety. Its chemical formula is , and it has a molecular weight of approximately 397.48 g/mol.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Thymidine Phosphorylase (TP) : this compound has been studied for its inhibitory effects on TP, an enzyme linked to tumor growth and metastasis. Inhibition of TP can potentially reduce angiogenesis associated with cancer progression .
In Vitro Studies
A study evaluated the IC50 values of various derivatives related to this compound. The results are summarized in Table 1:
| Compound ID | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 1 | 314.0 ± 0.90 | Non-competitive |
| 12 | 303.5 ± 0.40 | Non-competitive |
| 33 | 322.6 ± 1.60 | Non-competitive |
These findings suggest that the compound exhibits significant inhibitory activity against TP, comparable to established inhibitors like tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .
Cytotoxicity Assessment
In addition to TP inhibition, the cytotoxicity of the compound was assessed against mouse fibroblast (3T3) cells. The results indicated that the tested compounds were non-cytotoxic at the concentrations evaluated, suggesting a favorable safety profile for further development .
Case Study: Anti-cancer Potential
In a recent study focusing on dihydropyrimidone derivatives, it was found that compounds with structural similarities to this compound exhibited promising anti-cancer properties through their action on TP. The study highlighted the need for structural optimization to enhance potency and selectivity for TP inhibition .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with the TP enzyme's active site. The results indicated that the compound could effectively fit into the binding site, potentially blocking substrate access and inhibiting enzyme activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s distinguishing feature is the 2-(benzyloxy)naphthalen-1-yl substituent at position 4, which introduces steric bulk and extended π-conjugation. Key analogs include:
Key Observations :
- Electronic Effects: The electron-donating benzyloxy group contrasts with electron-withdrawing groups (e.g., 4-cyano, 4-bromo) in analogs, altering the electron density of the THPM ring and reactivity .
Physical Properties
Notes:
Structural Features
- Ring Conformation: THPM rings adopt a flattened boat conformation in analogs like the 4-cyanophenyl derivative . The bulky naphthalene group in the target compound may distort this conformation, affecting hydrogen-bonding networks (e.g., N–H⋯S/O interactions) .
- Hydrogen Bonding: In the 4-cyanophenyl analog, N–H⋯O and N–H⋯S bonds form 3D networks . The target compound’s benzyloxy group may introduce additional C–H⋯π interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
